molecular formula C9H15ClN4 B2805353 [(6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)methyl]amine trihydrochloride CAS No. 2169997-56-0

[(6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)methyl]amine trihydrochloride

Cat. No.: B2805353
CAS No.: 2169997-56-0
M. Wt: 214.69 g/mol
InChI Key: HDJPBXHHGJZYKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)methyl]amine trihydrochloride is a chemical compound with the molecular formula C9H14N4·3HCl. It is a derivative of pyrido[4,3-d]pyrimidine, a bicyclic structure that has been studied for its various chemical and biological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)methyl]amine trihydrochloride typically involves the reaction of 6-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine with methylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

[(6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)methyl]amine trihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups into the molecule .

Scientific Research Applications

[(6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)methyl]amine trihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)methyl]amine trihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

[(6-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl)methyl]amine trihydrochloride can be compared with other pyrido[4,3-d]pyrimidine derivatives:

Properties

CAS No.

2169997-56-0

Molecular Formula

C9H15ClN4

Molecular Weight

214.69 g/mol

IUPAC Name

(6-methyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C9H14N4.ClH/c1-13-3-2-8-7(6-13)5-11-9(4-10)12-8;/h5H,2-4,6,10H2,1H3;1H

InChI Key

HDJPBXHHGJZYKJ-UHFFFAOYSA-N

SMILES

CN1CCC2=NC(=NC=C2C1)CN.Cl.Cl.Cl

Canonical SMILES

CN1CCC2=NC(=NC=C2C1)CN.Cl

solubility

not available

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.